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Introduction

MI-192 is a potent and selective small molecule inhibitor of Class | histone deacetylases
(HDACS), specifically targeting HDAC2 and HDAC3.[1][2][3] Histone deacetylases play a
critical role in the epigenetic regulation of gene expression by removing acetyl groups from
lysine residues on histones and other non-histone proteins.[4][5] In various malignancies, the
overexpression of certain HDACS, including HDAC?2, is associated with tumor progression and
resistance to apoptosis.[4] MI-192 exerts its anti-cancer effects by inducing cell differentiation
and promoting apoptosis, particularly in hematological malignancies such as myeloid leukemia.
[1][2] These application notes provide a comprehensive overview of the use of MI-192 for
inducing apoptosis, including its mechanism of action, quantitative data, and detailed
experimental protocols.

Data Presentation
Table 1: In Vitro Efficacy of MI-192
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Parameter Value Cell Lines Reference
ICso (HDAC2) 30 nM N/A [21[3]
ICso (HDAC3) 16 nM N/A [2][3]

) ] U937, HL60, Kasumi-
Apoptosis Induction 0.15- 1 puM (72h) 1 [2]

HDAC Isoform Selectivity vs. HDAC2/3 Reference

Other HDACs >250-fold [1]

Mechanism of Action

MI-192 induces apoptosis by inhibiting the enzymatic activity of HDAC2 and HDACS. This
inhibition leads to an accumulation of acetylated histones, resulting in a more open chromatin
structure and the altered transcription of genes that regulate cell cycle and apoptosis. The
proposed mechanism involves several key events:

o HDAC Inhibition: MI-192 selectively binds to the active sites of HDAC2 and HDACS3,
preventing the deacetylation of their protein substrates.

o Histone Hyperacetylation: The inhibition of HDACs leads to an increase in the acetylation of
histone proteins, which alters chromatin structure and gene expression.

o Gene Expression Changes: Hyperacetylation of histones can lead to the transcriptional
activation of tumor suppressor genes and pro-apoptotic genes. This includes the
upregulation of cell cycle inhibitors like p21 and pro-apoptotic Bcl-2 family members such as
Bim and Bmf.[4]

» Non-Histone Protein Acetylation: HDACs also deacetylate non-histone proteins. Inhibition by
MI-192 can lead to the acetylation and stabilization of tumor suppressors like p53, further
promoting apoptosis.[4][5]
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e Apoptosis Execution: The culmination of these events is the activation of the intrinsic and/or
extrinsic apoptotic pathways, leading to the activation of caspases and programmed cell
death.[6]

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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